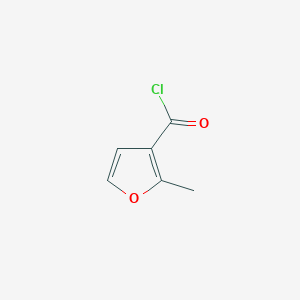

2-Methylfuran-3-carbonyl chloride

描述

Contextualization of Furan-based Acyl Chlorides in Chemical Research

Furan-based acyl chlorides are a class of organic compounds that incorporate the furan (B31954) heterocycle and a reactive acyl chloride functional group. georganics.skwikipedia.org This combination imparts a unique reactivity profile, making them valuable intermediates in various chemical transformations. The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, can participate in a range of reactions, while the acyl chloride group is a powerful acylating agent. wikipedia.org

The synthesis of these compounds often involves the conversion of the corresponding carboxylic acid. For instance, 2-furoyl chloride was first prepared in 1924 by reacting 2-furoic acid with an excess of thionyl chloride. wikipedia.org A more contemporary approach involves the treatment of precursor aldehydes, such as 5-(chloromethyl)furfural (CMF), with tert-butyl hypochlorite (B82951) to yield the corresponding acid chloride. researchgate.net This method is particularly relevant for producing bio-based furan derivatives. researchgate.net

Furan-based acyl chlorides are utilized as intermediates in the synthesis of a variety of fine chemicals, including pharmaceuticals and polymers. wikipedia.orgresearchgate.net For example, 2-furoyl chloride is a key intermediate in the production of mometasone (B142194) furoate, an anti-inflammatory drug. wikipedia.org Similarly, 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride, derived from biomass, are important precursors for furoate ester biofuels and polymers. researchgate.net The reactivity of the acyl chloride group allows for facile reactions with nucleophiles like alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters, respectively.

Overview of Strategic Importance of 2-Methylfuran-3-carbonyl chloride as a Synthetic Building Block

This compound holds strategic importance as a synthetic building block due to its unique molecular structure, which allows for the creation of diverse and complex molecules. georganics.skresearchgate.netsemanticscholar.org The presence of the methyl group at the 2-position and the carbonyl chloride at the 3-position of the furan ring provides specific reactivity and steric influence, guiding the outcomes of chemical reactions. scbt.com This specific substitution pattern makes it a valuable precursor for targeted synthesis in medicinal chemistry and materials science.

The furan moiety itself is a versatile platform. 2-Methylfuran (B129897), from which the title compound is derived, is a significant chemical that can be produced from the hydrolysis, dehydration, and selective hydrogenation of hemicellulose from biomass. mdpi.com This renewable origin adds to the strategic value of its derivatives, aligning with the principles of green chemistry. acs.org The furan ring can undergo various transformations, including Diels-Alder reactions, hydroxyalkylation/alkylation, and acylation, opening pathways to a wide array of value-added chemicals and liquid fuels. mdpi.com

The acyl chloride function imparts high reactivity, enabling it to readily participate in acylation reactions with a broad range of nucleophiles. This facilitates the introduction of the 2-methyl-3-furoyl group into larger molecules, a key step in the synthesis of pharmaceuticals and other biologically active compounds. introspectivemarketresearch.com The combination of a bio-based furan core with a reactive chemical handle makes this compound a strategic component in the development of sustainable chemical processes and products.

Evolution of Research on this compound: A Historical Perspective

While a detailed historical timeline for the specific research evolution of this compound is not extensively documented in readily available literature, its development is intrinsically linked to the broader advancements in furan chemistry. The initial synthesis of a related compound, 2-furoyl chloride, in 1924 marked an early milestone in the functionalization of the furan ring. wikipedia.org

Research into furan derivatives gained significant momentum with the recognition of their potential as bio-based platform molecules. researchgate.net The U.S. Department of Energy's identification of furan-2,5-dicarboxylic acid (FDCA) as a top priority bio-based molecule spurred further investigation into furan chemistry. acs.org This focus on renewable feedstocks has driven the development of synthetic methods for various furan derivatives, including those with substitution patterns analogous to this compound.

The exploration of 2-methylfuran itself as a platform chemical derived from biomass has been a more recent area of intensive research. mdpi.com Studies have focused on its conversion into valuable chemicals through reactions like hydroxyalkylation, alkylation, and acylation. mdpi.com The synthesis and application of this compound likely emerged from this broader context, as researchers sought to create versatile building blocks from this renewable platform. The commercial availability of this compound from various suppliers indicates its established, albeit specialized, role in modern organic synthesis. georganics.skscbt.comsigmaaldrich.com

Current Research Landscape and Unaddressed Challenges Pertaining to this compound

The current research landscape for this compound is primarily focused on its application as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. researchgate.netsemanticscholar.orgintrospectivemarketresearch.com Researchers are exploring its use in creating novel heterocyclic systems and functional materials. researchgate.netsemanticscholar.org The reactivity of the acyl chloride group allows for its incorporation into a variety of molecular scaffolds, while the substituted furan ring can be further modified or utilized for its specific electronic and steric properties.

A significant driver for current research is the compound's origin from 2-methylfuran, which can be derived from renewable biomass. mdpi.com This aligns with the growing emphasis on sustainable chemistry and the development of bio-based chemicals and materials. acs.org The conversion of biomass-derived platform molecules like 2-methylfuran into high-value chemicals is a key area of investigation. mdpi.com

Despite its potential, several challenges remain. The stability of the furan ring, particularly under certain reaction conditions, can be a concern. For instance, furan rings can be sensitive to strong acids and oxidizing agents. Additionally, while the synthesis of related furan-based acyl chlorides has been described, optimizing the synthesis of this compound for high yield, purity, and cost-effectiveness on an industrial scale may present ongoing challenges. Further research is also needed to fully explore the toxicological properties of this compound and its derivatives to ensure their safe handling and application. georganics.sk

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 5555-00-0 | georganics.skscbt.com |

| Molecular Formula | C6H5ClO2 | scbt.comnih.gov |

| Molecular Weight | 144.56 g/mol | scbt.com |

| IUPAC Name | 2-methyl-3-furoyl chloride | sigmaaldrich.com |

| Alternate Names | 2-Methyl-3-furoyl chloride | scbt.com |

| Physical Form | Liquid | georganics.sk |

| Purity | 95% | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

2-methylfuran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFZVBHMMXZNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374942 | |

| Record name | 2-Methylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5555-00-0 | |

| Record name | 2-Methylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylfuran-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylfuran 3 Carbonyl Chloride

Direct Chlorination Approaches for Carboxylic Acid Precursors of 2-Methylfuran-3-carbonyl chloride

The most straightforward route to this compound involves the direct conversion of 2-methylfuran-3-carboxylic acid. sigmaaldrich.com This transformation is a standard procedure in organic chemistry for which several chlorinating agents are available, each with distinct characteristics regarding reactivity, byproducts, and reaction conditions.

Utilization of Thionyl Chloride for the Synthesis of this compound

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids. The reaction involves heating the carboxylic acid, either neat or in an inert solvent, with thionyl chloride. The primary advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the isolation of the desired acyl chloride product.

However, when working with furan (B31954) rings, which are sensitive to acidic conditions and electrophilic attack, the reaction conditions must be carefully controlled. Heating with thionyl chloride can sometimes lead to side reactions, including ring chlorination. researchgate.net For sensitive substrates like methyl-substituted heteroaromatic compounds, such reactions can sometimes result in decomposition or the formation of intractable tars if not properly managed. researchgate.net

Application of Oxalyl Chloride in the Preparation of this compound

Oxalyl chloride ((COCl)₂) is another effective reagent for converting carboxylic acids to acyl chlorides and is often preferred for smaller-scale or more sensitive syntheses. wikipedia.org Compared to thionyl chloride, oxalyl chloride is considered a milder and more selective reagent. wikipedia.org The reaction proceeds smoothly, typically at room temperature or below, in an inert solvent such as dichloromethane (B109758) (DCM). Its byproducts, carbon monoxide (CO) and carbon dioxide (CO₂), are also volatile, facilitating an easy workup. wikipedia.org

This reaction is frequently catalyzed by a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with oxalyl chloride to form an imidoyl chloride derivative, known as the Vilsmeier reagent, which is the active chlorinating agent in the catalytic cycle. wikipedia.org A notable caution with this catalytic system is the potential formation of dimethylcarbamoyl chloride, a potent carcinogen, as a minor byproduct from the decomposition of DMF. wikipedia.org

Table 1: Comparison of Common Chlorinating Agents for 2-Methylfuran-3-carboxylic Acid Conversion

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

|---|---|---|

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

| Reactivity | High, can require heating | Milder, often at room temp |

| Catalyst | Typically none needed | Often requires catalytic DMF wikipedia.org |

| Advantages | Inexpensive, readily available | Milder conditions, clean reaction wikipedia.org |

| Disadvantages | Harsher conditions, potential for side reactions with sensitive rings researchgate.net | More expensive, potential carcinogenic byproduct with DMF catalyst wikipedia.org |

Alternative Chlorinating Reagents for this compound Synthesis

While thionyl chloride and oxalyl chloride are the most common choices, other reagents can accomplish this transformation. Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent that reacts with carboxylic acids to form acyl chlorides. prepchem.com However, this reaction produces solid phosphorus oxychloride (POCl₃) as a byproduct, which has a boiling point (108 °C) that can complicate the purification of the desired product, especially if it has a similar boiling point. prepchem.com Other reagents, such as cyanuric chloride, have also been developed for this purpose, often under milder conditions.

Multistep Synthetic Pathways to this compound

Derivatization of Furan-based Heterocycles Preceding Acyl Chloride Formation

Synthesizing a 3-substituted furan can be challenging, as electrophilic substitution on simple furans typically occurs at the 2- or 5-positions. intermediateorgchemistry.co.uk Therefore, derivatization strategies often require more nuanced approaches. One reported method for creating a furan-3-carboxylic acid system involves the aromatization of a dihydrofuran intermediate. researchgate.net In a specific example, 4-trichloroacetyl-2,3-dihydrofuran is aromatized, and the resulting trichloromethyl group is subsequently displaced by a hydroxide (B78521) to form the carboxylic acid. researchgate.net This acid can then be converted to the acyl chloride using the methods described previously. Adapting such a route could provide access to the 2-methylated analogue.

Strategic Functionalization of Furan Rings for Direct Precursor Generation

The strategic introduction of functional groups onto a pre-existing furan ring is a core challenge in furan chemistry. Direct acylation of furan with agents like ethyl oxalyl chloride in the presence of a Lewis acid like aluminum chloride can produce furan-2-ylglyoxylates. chim.it However, achieving substitution at the 3-position requires a different strategy.

A viable approach is to construct the furan ring with the desired substitution pattern already in place. Classic methods like the Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound, can be designed to yield specific substitution patterns. organic-chemistry.org By choosing an appropriately substituted 1,4-dicarbonyl precursor, one could synthesize an ester of 2-methylfuran-3-carboxylic acid. This ester could then be hydrolyzed to the carboxylic acid and subsequently chlorinated to form the target this compound.

Table 2: Illustrative Multistep Pathway to Precursor Acid

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Suitably substituted 1,4-dicarbonyl compound | Acid catalyst, heat (Paal-Knorr Synthesis) | Ester of 2-methylfuran-3-carboxylic acid |

| 2 | Ester of 2-methylfuran-3-carboxylic acid | NaOH, H₂O, then H₃O⁺ (Hydrolysis) | 2-Methylfuran-3-carboxylic acid sigmaaldrich.com |

| 3 | 2-Methylfuran-3-carboxylic acid | (COCl)₂, cat. DMF, DCM (Chlorination) wikipedia.org | This compound sigmaaldrich.com |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The efficiency of converting 2-methyl-3-furoic acid to this compound is highly dependent on the careful selection and control of several reaction parameters. These include the choice of solvent, reaction temperature and pressure, and the use of additives or catalysts.

Solvent Effects on the Synthesis of this compound

The choice of solvent can significantly influence the rate and outcome of the synthesis of this compound. While the reaction can be performed neat, particularly when using a liquid chlorinating agent like thionyl chloride, the use of an inert solvent is common to facilitate handling and control the reaction temperature.

Commonly employed solvents are typically aprotic and non-reactive towards the chlorinating agent. For the synthesis of acyl chlorides, including analogous furoyl chlorides, solvents such as toluene (B28343), dichloromethane (DCM), and chloroform (B151607) are frequently utilized. orgsyn.org The selection of a suitable solvent is critical as it can affect the solubility of the starting material and the stability of the product. For instance, in the synthesis of other acyl chlorides, acetonitrile (B52724) has been reported as a viable solvent. purdue.edu

The impact of different solvents on the yield of this compound is an area of active research. While specific data for this compound is limited, studies on similar acyl chloride syntheses can provide valuable insights.

Table 1: General Solvent Effects on Acyl Chloride Synthesis

| Solvent | General Observations | Potential Impact on this compound Synthesis |

| Toluene | Good for dissolving many organic compounds; allows for higher reaction temperatures. | May improve solubility of 2-methyl-3-furoic acid and facilitate the reaction. |

| Dichloromethane (DCM) | Lower boiling point, facilitating easier removal post-reaction. | Suitable for reactions conducted at or near room temperature. |

| Chloroform | Similar properties to DCM but with a higher boiling point. | A viable alternative to DCM, particularly if slightly higher temperatures are desired. |

| Acetonitrile | Can be a good solvent for some acyl chloride preparations. | Its polarity might influence the reaction mechanism and yield. |

| Neat (No Solvent) | Simplifies workup as solvent removal is not required. | May lead to a more concentrated reaction mixture and potentially faster reaction rates, but could also present challenges in temperature control. |

Temperature and Pressure Optimization in the Preparation of this compound

Temperature is a critical parameter in the synthesis of this compound. The reaction of carboxylic acids with chlorinating agents like thionyl chloride is often exothermic and may require initial cooling to control the reaction rate. Subsequently, heating is typically applied to drive the reaction to completion.

For the synthesis of 2-furoyl chloride, a related compound, reaction temperatures are often controlled by heating the reaction mixture to reflux. scholaris.ca For instance, a preparation method for 2-furoyl chloride involves refluxing at 100°C for one hour. scholaris.ca Another procedure using phosgene (B1210022) as the chlorinating agent heats the reaction to 40-100°C. reddit.com It is reasonable to assume that similar temperature ranges would be applicable to the synthesis of this compound.

The reaction is typically carried out at atmospheric pressure. The use of reduced pressure is primarily associated with the purification step, specifically for the removal of excess chlorinating agent and for vacuum distillation of the product. scholaris.careddit.com

Table 2: General Temperature and Pressure Parameters for Furoyl Chloride Synthesis

| Parameter | Typical Range | Rationale |

| Temperature | ||

| Initial Stage | 0°C to Room Temperature | To control the initial exothermic reaction. |

| Reaction Stage | 40°C - 100°C (Reflux) | To ensure the reaction proceeds to completion. |

| Pressure | ||

| Reaction Stage | Atmospheric Pressure | Standard condition for this type of reaction. |

| Purification Stage | Reduced Pressure (Vacuum) | To facilitate the removal of volatile impurities and for distillation of the high-boiling point product. |

Additive and Catalyst Influence on this compound Formation

The conversion of carboxylic acids to acyl chlorides can be accelerated by the use of certain additives or catalysts. In the context of using thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often added. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent.

For the synthesis of 2-furoyl chloride, catalysts such as DMF, triethylamine (B128534), and pyridine (B92270) have been employed. scholaris.careddit.com Zinc chloride has also been mentioned as a catalyst in conjunction with thionyl chloride for the preparation of 2-furoyl chloride. scholaris.ca The choice and concentration of the catalyst can have a substantial impact on the reaction rate and yield. For example, a Chinese patent describes the use of a catalyst in a mass ratio of 1:0.0005 to 1:0.005 relative to the starting furoic acid. google.com

While direct catalytic studies for this compound are not widely published, the principles from analogous furoyl chloride syntheses are highly relevant.

Table 3: Influence of Additives and Catalysts on Furoyl Chloride Synthesis

| Additive/Catalyst | Function | Typical Application |

| N,N-Dimethylformamide (DMF) | Forms the Vilsmeier reagent with thionyl chloride, a more reactive acylating agent. | Catalytic amounts are used with thionyl chloride. |

| Pyridine / Triethylamine | Act as nucleophilic catalysts and acid scavengers. | Used in reactions with chlorinating agents like phosgene or thionyl chloride. |

| Zinc Chloride | Lewis acid catalyst. | Can be used with thionyl chloride to enhance reactivity. |

Purification Techniques Relevant to this compound

The purification of this compound is a critical step to remove unreacted starting materials, excess reagents, and byproducts, thereby achieving the desired purity for subsequent applications.

Methodologies for Isolation of this compound

The initial isolation of the crude this compound from the reaction mixture typically involves the removal of volatile components. When thionyl chloride is used as the chlorinating agent, the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction vessel. scholaris.ca Any excess thionyl chloride, which has a boiling point of 76°C, is typically removed by distillation, often under reduced pressure to avoid thermal decomposition of the product. scholaris.ca

If a solvent is used, it is also removed by distillation. The crude acyl chloride is then ready for further purification.

Strategies for Achieving High Purity of this compound

Fractional Distillation: The most common and effective method for purifying liquid acyl chlorides is fractional distillation under reduced pressure. scholaris.camnstate.edu This technique separates compounds based on their boiling points. Given that this compound is a liquid at room temperature, this is the preferred method. For the related 2-furoyl chloride, distillation is performed after the removal of excess thionyl chloride, with the product fraction collected at a specific temperature range under vacuum. scholaris.ca It is crucial to use an efficient distillation column to achieve good separation from any remaining impurities.

Recrystallization: For solid acyl chlorides, recrystallization is a standard purification technique. orgsyn.org While this compound is a liquid, this method could be applicable if it solidifies at low temperatures or if a solid derivative is formed for purification and then converted back. Common solvents for recrystallizing acyl chlorides include toluene and petroleum ether. orgsyn.org However, for liquid products like this compound, distillation remains the primary method.

Washing: In some cases for less reactive acyl chlorides, washing with a dilute sodium bicarbonate solution can be used to remove acidic impurities. However, this method is hazardous with readily hydrolyzable acyl chlorides and should be approached with caution. orgsyn.org

Table 4: Purification Strategies for Acyl Chlorides

| Technique | Applicability to this compound | Key Considerations |

| Fractional Distillation | Highly applicable as it is a liquid. | Requires a vacuum to lower the boiling point and prevent decomposition. An efficient column is necessary for good separation. |

| Recrystallization | Less common, as it is a liquid. | Could be considered if the compound solidifies at low temperatures or for purification of a solid derivative. Requires a suitable non-reactive solvent. |

| Washing | Potentially applicable, but with high risk. | Risk of hydrolysis is high for reactive acyl chlorides. Should only be considered for less reactive analogues and with extreme care. |

Reactivity and Reaction Pathways of 2 Methylfuran 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions Involving 2-Methylfuran-3-carbonyl chloride

As an acyl chloride, this compound is characterized by a highly electrophilic carbonyl carbon, making it a prime substrate for nucleophilic acyl substitution. georganics.skdocbrown.infolibretexts.org This class of reactions proceeds via a common mechanism where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, reforming the carbonyl double bond and resulting in a new substituted product. libretexts.orgmasterorganicchemistry.comkhanacademy.org The reactivity of acyl chlorides is the highest among carboxylic acid derivatives, allowing for facile conversions into other functional groups. youtube.com

The reaction of this compound with primary or secondary amines serves as a direct route to the corresponding N-substituted 2-methylfuran-3-carboxamides. This transformation follows the nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine acts as the nucleophile. libretexts.org The initial addition of the amine to the carbonyl group forms a tetrahedral intermediate. This is followed by the elimination of a chloride ion. libretexts.org Typically, the reaction releases hydrogen chloride (HCl), which can protonate the starting amine. Therefore, the reaction is commonly carried out with two equivalents of the amine—one to act as the nucleophile and the other as a base to neutralize the HCl—or with one equivalent of the amine and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270). hud.ac.ukyoutube.com

The general scheme for this amidation is as follows:

Reaction with a primary amine (R-NH₂): Forms a secondary amide.

Reaction with a secondary amine (R₂NH): Forms a tertiary amide.

A general procedure for this type of amidation involves dissolving the acid chloride in a suitable solvent, such as Cyrene™, and adding the amine and a base like triethylamine at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature. hud.ac.uk

This compound reacts readily with alcohols to yield 2-methylfuran-3-carboxylates. This esterification is a classic example of nucleophilic acyl substitution, where the alcohol is the nucleophile. docbrown.info The reaction is typically rapid and can be vigorous, often occurring at room temperature without the need for a catalyst. chemguide.co.uk The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. docbrown.info This addition leads to a tetrahedral intermediate, which then collapses, expelling the chloride ion to form the ester and hydrogen chloride. docbrown.infochemguide.co.uk

| Nucleophile | Product Class | General Conditions |

| Alcohol (R'-OH) | Ester | Room temperature, often no catalyst needed. A base may be added to scavenge HCl. |

| Phenol (Ar-OH) | Phenyl Ester | May require slightly more forcing conditions or a base catalyst compared to aliphatic alcohols. docbrown.info |

This method is highly efficient for creating a wide variety of esters from both simple and complex alcohols.

Analogous to esterification, this compound can be converted into the corresponding S-thioester by reaction with a thiol (R-SH). Thioesters are organosulfur compounds with the general structure R'-C(=O)-S-R. wikipedia.org One of the most direct methods for thioester synthesis is the reaction of an acyl chloride with an alkali metal salt of a thiol. wikipedia.org This involves the nucleophilic attack of the thiolate anion on the carbonyl carbon, followed by the displacement of the chloride ion.

Alternatively, direct reaction with a thiol can be employed, often in the presence of a base to deprotonate the thiol, making it a more potent nucleophile. A variety of methods have been developed for thioester synthesis, highlighting their importance in organic chemistry. nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.org

In a Friedel-Crafts acylation, this compound can serve as the acylating agent to introduce the 2-methyl-3-furoyl group onto an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com The catalyst coordinates with the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates the formation of a highly electrophilic acylium ion. youtube.com This acylium ion is then attacked by the electron-rich aromatic substrate (e.g., benzene (B151609) or a substituted derivative), leading to a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of this intermediate restores aromaticity and yields the final aryl ketone product. osti.gov A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orgyoutube.com

The reaction of 2-methylfuran (B129897) itself with acylating agents typically results in substitution at the C5 position, as the furan (B31954) ring is a reactive substrate for electrophilic attack. osti.govrsc.orgmdpi.com When this compound is used as the reagent, it will acylate other aromatic compounds.

The reaction of this compound with organometallic reagents provides a powerful tool for carbon-carbon bond formation. However, the outcome is highly dependent on the type of organometallic reagent used. chemistrysteps.com

Grignard and Organolithium Reagents: These reagents are highly reactive nucleophiles. libretexts.orgdalalinstitute.com When reacted with an acyl chloride like this compound, they typically add to the carbonyl group twice. chemistrysteps.comsaskoer.ca The first step is a nucleophilic acyl substitution where the organometallic reagent displaces the chloride to form a ketone intermediate. youtube.com This resulting ketone is also highly reactive towards the Grignard or organolithium reagent. pressbooks.publibretexts.org A second nucleophilic addition to the ketone's carbonyl group occurs, leading to a tertiary alcohol after acidic workup. libretexts.orgyoutube.com Because the intermediate ketone is generally more reactive than the starting acyl chloride, it is difficult to stop the reaction at the ketone stage. chemistrysteps.com

Organocuprate Reagents (Gilman Reagents): In contrast, lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are softer, less reactive nucleophiles. chemistrysteps.commasterorganicchemistry.com Their reduced reactivity allows for the selective synthesis of ketones from acyl chlorides. masterorganicchemistry.comorganicchemistrytutor.com When this compound is treated with an organocuprate, the reaction proceeds via nucleophilic acyl substitution to form the corresponding ketone. The reaction typically stops at this stage because Gilman reagents react very slowly, if at all, with the resulting ketone product. chemistrysteps.comorganicchemistrytutor.com This makes organocuprates the preferred reagents for converting acyl chlorides to ketones without the complication of over-addition to form a tertiary alcohol.

Summary of Reactions with Organometallic Reagents

Ring-Opening Reactions of the Furan Moiety Initiated by this compound

The furan ring, while aromatic, is susceptible to ring-opening reactions under various conditions, particularly oxidative or strongly acidic environments. The reactivity of the this compound molecule is dominated by the acyl chloride group, but the stability of the furan ring can be influenced by reactions at this site or by external reagents. For instance, the oxidation of 2-methylfuran is known to yield unsaturated dicarbonyl compounds as major products, indicating a cleavage of the furan ring. researchgate.net One of the key metabolites of 2-methylfuran in vivo is 3-acetylacrolein, a reactive α,β-unsaturated dicarbonyl compound, which is formed through a metabolic ring-opening process. acs.org While specific studies detailing ring-opening reactions initiated directly by the carbonyl chloride functionality of this particular molecule are not prevalent, any transformation that leads to harsh conditions (e.g., strong acid generation during hydrolysis or certain Lewis acid-catalyzed reactions) could potentially compromise the integrity of the sensitive furan ring.

Mechanisms and Conditions for Furan Ring Cleavage

The furan ring, despite its aromatic character, is susceptible to cleavage under specific conditions, particularly oxidative reactions. The electron-donating methyl group at the C2 position and the electron-withdrawing carbonyl chloride at C3 influence the stability and reactivity of the ring.

The cleavage of the furan ring in compounds like 2-methylfuran often proceeds through oxidation. researchgate.net In biological systems, for instance, cytochrome P450 metabolism is known to oxidize 2-methylfuran, leading to a highly reactive α,β-unsaturated metabolite. acs.org This process involves the formation of an epoxide intermediate across one of the double bonds, followed by rearrangement and ring opening. A similar pathway can be anticipated for this compound, where oxidative attack, potentially initiated by peroxy acids or other strong oxidants, would lead to the opening of the heterocyclic ring. Atmospheric degradation studies on methylfurans show that reactions with hydroxyl (OH) radicals can also initiate ring-opening pathways, forming unsaturated dicarbonyl products. researchgate.net

Products and Applications of Ring-Opened Species from this compound

The cleavage of the furan ring in this compound is expected to yield highly functionalized, linear species. By analogy with the metabolic pathway of 2-methylfuran, which produces 3-acetylacrolein (4-oxopent-2-enal), the ring-opening of this compound would likely result in a substituted dicarbonyl compound. acs.org

These ring-opened species, characterized by their multiple reactive sites (e.g., aldehydes, ketones, acid chlorides), are valuable intermediates in organic synthesis. They can serve as precursors for the synthesis of complex acyclic molecules and other heterocyclic systems through cyclization reactions. The reactivity of these species with biomolecules like DNA has been a subject of study, highlighting their potential role in toxicology and medicinal chemistry. acs.org

Electrophilic Aromatic Substitution on the Furan Ring of this compound

The furan ring in this compound can undergo electrophilic aromatic substitution. The outcome of such reactions is directed by the existing substituents. The methyl group at C2 is an activating, ortho-para director, while the carbonyl chloride at C3 is a deactivating, meta director. The powerful activating effect of the furan ring oxygen, combined with the C2-methyl group, strongly directs incoming electrophiles to the C5 position.

Halogenation of the Furan Core in this compound

Halogenation of the furan ring is a common electrophilic substitution reaction. For this compound, this reaction is anticipated to occur selectively at the C5 position due to the directing effects of the methyl group and the ring oxygen. Standard halogenating agents such as chlorine (Cl₂) or bromine (Br₂) in a suitable solvent can be employed. The reaction proceeds through the typical mechanism of electrophilic aromatic substitution, where the halogen molecule is polarized, and the electrophilic halogen atom is attacked by the electron-rich furan ring.

Table 1: Halogenation of this compound

| Reactant | Reagent | Product | Position of Substitution |

| This compound | Cl₂ or Br₂ | 5-Halo-2-methylfuran-3-carbonyl chloride | C5 |

Nitration and Sulfonation of the Furan Ring Associated with this compound

Nitration and sulfonation of furan and its derivatives are often challenging due to the sensitivity of the furan ring to the strong acidic conditions typically used for these reactions. These harsh conditions can lead to ring degradation and polymerization. However, under carefully controlled conditions with milder reagents, substitution can be achieved. For this compound, any successful nitration or sulfonation would be expected to occur at the C5 position. Milder nitrating agents, such as acetyl nitrate, might be employed to introduce a nitro group.

Reductive Transformations of the Carbonyl Chloride Functionality in this compound

The carbonyl chloride group is a highly reactive functional group that can be readily transformed through reduction into other functionalities, such as aldehydes and alcohols. The choice of reducing agent is crucial for controlling the extent of the reduction.

Conversion to Aldehydes and Alcohols

The reduction of the carbonyl chloride group in this compound can be selectively stopped at the aldehyde stage or can proceed further to the primary alcohol.

To obtain the corresponding aldehyde, 2-methylfuran-3-carbaldehyde, a mild and sterically hindered reducing agent is required to prevent over-reduction to the alcohol. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a suitable reagent for this transformation. libretexts.org It is less reactive than lithium aluminum hydride, allowing for the isolation of the aldehyde. libretexts.org

For the complete reduction to the corresponding primary alcohol, (3-(hydroxymethyl)-2-methylfuran), a more powerful reducing agent is necessary. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose. The reaction involves the nucleophilic attack of the hydride ion on the carbonyl carbon, followed by the loss of the chloride ion and a subsequent reduction of the intermediate aldehyde.

Table 2: Reduction of the Carbonyl Chloride Group

| Starting Material | Reducing Agent | Product | Functional Group Transformation |

| This compound | Lithium tri-tert-butoxyaluminum hydride | 2-Methylfuran-3-carbaldehyde | Carbonyl chloride to Aldehyde |

| This compound | Lithium aluminum hydride | (3-(Hydroxymethyl)-2-methylfuran) | Carbonyl chloride to Alcohol |

Formation of Other Reduced Species from this compound

The carbonyl chloride group in this compound is susceptible to reduction by various hydride reagents. The nature of the resulting product is contingent upon the strength and stoichiometry of the reducing agent employed. While specific studies detailing the reduction of this compound are not extensively documented, the reaction pathways can be predicted based on the well-established reactivity of acyl chlorides. chemistrysteps.comlibretexts.org

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), typically reduce the acyl chloride completely to the corresponding primary alcohol. chemistrysteps.com In this case, the expected product would be (2-methyl-3-furyl)methanol. The reaction proceeds through an intermediate aldehyde, 2-methylfuran-3-carbaldehyde, which is immediately further reduced to the alcohol due to the high reactivity of LiAlH₄. chemistrysteps.comlibretexts.org To achieve a complete conversion to the alcohol, an excess of the reducing agent is generally used. chemistrysteps.com

Conversely, the reduction can be halted at the aldehyde stage by utilizing a less reactive, sterically hindered reducing agent. chemistrysteps.com A prime example of such a reagent is lithium tri(t-butoxy)aluminum hydride [LiAl(OtBu)₃H]. This modified hydride reagent is less powerful than LiAlH₄, allowing for the selective conversion of the acyl chloride to the aldehyde, 2-methylfuran-3-carbaldehyde, with the reaction typically carried out at low temperatures, such as -78°C, to isolate the aldehyde in good yield. chemistrysteps.com

Catalytic hydrogenation over a "poisoned" catalyst, such as Lindlar's catalyst, is another method that can be employed to stop the reduction at the aldehyde stage. libretexts.org

The expected products from the reduction of this compound are summarized in the table below.

Table 1: Predicted Products from the Reduction of this compound

| Reagent | Predicted Product | Product Class |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | (2-methyl-3-furyl)methanol | Primary Alcohol |

Thermal and Photochemical Reactivity of this compound

The stability of this compound is compromised under conditions of elevated temperature and exposure to light, leading to degradation and the formation of various transformation products.

Degradation Pathways Under Elevated Temperatures

Specific experimental data on the thermal degradation of this compound is limited. However, insights into its potential degradation pathways can be inferred from studies on structurally related furan compounds. For instance, the thermal degradation of 2-furoic acid has been shown to proceed via decarboxylation to yield furan, a process that becomes significant at temperatures between 140-160°C. nih.gov

By analogy, it is plausible that this compound could undergo a similar process of decarbonylation (loss of carbon monoxide) upon heating to form 2-methylfuran. Other potential degradation pathways at elevated temperatures could include polymerization or rearrangement reactions, which are common for furan derivatives. The presence of the reactive acyl chloride group might also lead to intermolecular reactions, forming anhydrides or other condensation products, though this would depend on the specific conditions and the presence of other reactive species.

Table 2: Potential Thermal Degradation Pathways for this compound

| Proposed Pathway | Potential Product(s) | Basis of Hypothesis |

|---|---|---|

| Decarbonylation | 2-Methylfuran | Analogy to decarboxylation of 2-furoic acid nih.gov |

| Polymerization | Furan-based polymers | General reactivity of furans at high temperatures |

Photolytic Behavior and Transformation Products of this compound

The photochemical reactivity and transformation products of this compound are not well-documented in the available scientific literature. Furan and its derivatives are known to be susceptible to photochemical reactions, including photooxidation and photorearrangement, often leading to a complex mixture of products. The presence of the carbonyl chloride functional group would likely influence the photolytic behavior, potentially leading to radical reactions initiated by the cleavage of the carbon-chlorine bond. However, without specific experimental studies, the exact transformation products resulting from the photolysis of this compound remain speculative.

Catalytic Aspects in the Chemistry of 2 Methylfuran 3 Carbonyl Chloride

Catalysis in the Synthesis of 2-Methylfuran-3-carbonyl chloride

The standard laboratory and industrial synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2-methyl-3-furoic acid. This conversion is greatly accelerated and made more efficient through the use of catalysts.

The conversion of carboxylic acids to acyl chlorides is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The mechanism of this reaction can be facilitated by the addition of a catalytic amount of a Lewis acid or certain organic bases.

In the context of converting 2-methyl-3-furoic acid, thionyl chloride is a common reagent. The reaction proceeds via the formation of a highly reactive chlorosulfite anhydride (B1165640) intermediate. While often performed without an explicit catalyst, the reaction can be accelerated. Dimethylformamide (DMF) is a widely used catalyst for these reactions. wikipedia.org It reacts with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form a Vilsmeier reagent, an iminium salt, which is the true catalytic species. wikipedia.org This intermediate is highly electrophilic and readily reacts with the carboxylate to form a mixed anhydride, which then collapses to the acyl chloride, regenerating the DMF catalyst.

Traditional Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃) can also serve as catalysts. guidechem.commdpi.com These catalysts function by coordinating to the carbonyl oxygen of the carboxylic acid or an intermediate, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the chloride from the chlorinating agent. For instance, a method for preparing 2-furoyl chloride, a closely related compound, involves the use of a zinc chloride catalyst with thionyl chloride to improve the reaction conditions. guidechem.com

| Reagent | Catalyst | Role of Catalyst | Reference |

| Thionyl Chloride (SOCl₂) | Dimethylformamide (DMF) | Forms Vilsmeier reagent, a highly reactive acylating agent. | wikipedia.org |

| Thionyl Chloride (SOCl₂) | Zinc Chloride (ZnCl₂) | Lewis acid; activates the carbonyl group for nucleophilic attack. | guidechem.commdpi.com |

| Oxalyl Chloride ((COCl)₂) | Dimethylformamide (DMF) | Forms Vilsmeier reagent. | wikipedia.org |

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. tandfonline.comcrdeepjournal.orgmdpi.com In the synthesis of acyl chlorides, PTC can be envisioned as a method to bring the carboxylate salt, often soluble in an aqueous or solid phase, into an organic phase where the chlorinating agent is dissolved.

The general mechanism involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻). crdeepjournal.org For the synthesis of this compound, one would first form the sodium or potassium salt of 2-methyl-3-furoic acid. This salt (RCOO⁻Na⁺) would be in a solid or aqueous phase. The phase-transfer catalyst's cation (Q⁺) would then exchange with the sodium ion to form an ion pair (RCOO⁻Q⁺). This new ion pair is soluble in the organic phase due to the lipophilic alkyl groups on the quaternary cation. crdeepjournal.org Once in the organic phase, the carboxylate anion is highly nucleophilic and can readily react with the chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form the desired this compound. This methodology offers advantages such as milder reaction conditions, reduced need for anhydrous solvents, and potentially higher yields by minimizing side reactions. crdeepjournal.org

| Catalyst Type | Example Catalyst | Mechanism | Potential Advantage | Reference |

| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Transports carboxylate anion from aqueous/solid phase to organic phase. | Milder conditions, avoids strictly anhydrous setups. | crdeepjournal.org |

| Quaternary Phosphonium Salt | Tetrabutylphosphonium bromide | Similar to ammonium salts, often with higher thermal stability. | Higher reaction temperatures possible. | crdeepjournal.org |

Catalysis in Reactions Involving this compound

This compound is a reactive acylating agent and a valuable building block in organic synthesis. Its utility is significantly expanded through various catalytic reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Acyl chlorides are excellent electrophilic partners in metal-catalyzed cross-coupling reactions, providing a direct route to ketones. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example. wikipedia.org To synthesize ketones, this compound can be coupled with various aryl or vinyl boronic acids under palladium catalysis. nih.gov Anhydrous conditions are often crucial for these reactions to prevent the hydrolysis of the acyl chloride. nih.gov The catalytic cycle involves the oxidative addition of the acyl chloride to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the ketone and regenerate the Pd(0) catalyst. wikipedia.org

Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle, especially with less reactive electrophiles. nih.govlibretexts.org

Representative Conditions for Palladium-Catalyzed Suzuki Coupling of an Acyl Chloride:

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature | Outcome | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine | Cs₂CO₃ | Toluene (B28343) (anhydrous) | 80 °C | Synthesis of unsymmetrical aromatic ketones. | nih.gov |

| Pd(OAc)₂ | Triphenylphosphine | Na₂CO₃ | Acetone (anhydrous) | Room Temp. | Quantitative reaction with arylboronic acids. | nih.gov |

| Pd₂(dba)₃ | Tri(tert-butyl)phosphine (P(t-Bu)₃) | K₃PO₄ | Dioxane | Room Temp. | Effective for coupling with various aryl chlorides. | nih.govorganic-chemistry.org |

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. While these reactions often proceed without a catalyst, organocatalysts can be employed to increase reaction rates and, critically, to induce enantioselectivity. Basic organic molecules like pyridine (B92270) and N,N-dimethylformamide are known to catalyze acyl transfer reactions through a nucleophilic catalysis mechanism, where they form a more reactive acyl-pyridinium or acyl-iminium salt intermediate. wikipedia.org

This principle is extended in asymmetric organocatalysis, where chiral amines or other small organic molecules are used to control the stereochemical outcome of a reaction. For instance, this compound could be used to acylate a racemic secondary alcohol in a kinetic resolution process. A chiral organocatalyst, such as a derivative of 4-dimethylaminopyridine (B28879) (DMAP) or a chiral isothiourea, could selectively catalyze the acylation of one enantiomer of the alcohol at a much faster rate than the other. nih.gov This would result in a mixture of one enantiomer of the alcohol in high enantiomeric excess and the ester of the opposite enantiomer, which can then be separated. This strategy is a cornerstone of modern asymmetric synthesis for producing enantiopure compounds. nih.govnih.gov

Enzymes, particularly lipases, are highly efficient and selective biocatalysts for a range of organic transformations. nih.gov Their ability to function in organic solvents and their exquisite chemo-, regio-, and enantioselectivity make them ideal for reactions involving sensitive substrates. Lipases are widely used to catalyze acyl transfer reactions, including esterifications and aminolysis. nih.gov

This compound can serve as an acyl donor in enzyme-catalyzed kinetic resolutions. For example, in the resolution of a racemic alcohol or amine, a lipase (B570770) such as Candida antarctica Lipase B (CAL-B) could be used. researchgate.net The enzyme would selectively acylate one enantiomer of the nucleophile with the 2-methyl-3-furoyl group, leaving the other enantiomer unreacted. Due to the high reactivity of acyl chlorides, this process can be very rapid. Research on the lipase-catalyzed hydrolysis of S-3-(2-methylfuryl) thioacetate (B1230152), a structurally related compound, demonstrates that enzymes can effectively process substrates containing the 2-methylfuran (B129897) moiety. imreblank.ch This enzymatic approach provides a green and highly selective alternative to traditional chemical methods for producing chiral molecules. nih.gov

Enantioselective and Diastereoselective Reactions with this compound

The presence of the reactive carbonyl chloride group attached to the furan (B31954) ring in this compound allows for a variety of chemical transformations. The strategic use of catalysts can control the three-dimensional arrangement of atoms in the products of these reactions, leading to the selective formation of one enantiomer or diastereomer over others.

The development of chiral catalysts is crucial for achieving high enantioselectivity in reactions involving prochiral substrates like this compound. While specific research on the asymmetric transformation of this exact compound is not extensively documented, the principles of chiral catalysis can be applied based on the reactivity of the furan moiety and the carbonyl chloride group.

Chiral Lewis acids and organocatalysts are prominent in inducing enantioselectivity in reactions of similar carbonyl compounds and furan derivatives. For instance, in reactions involving nucleophilic addition to the carbonyl group, chiral catalysts can create a chiral environment around the reaction center, favoring the approach of the nucleophile from a specific face.

Table 1: Examples of Chiral Catalysts Potentially Applicable to this compound Transformations

| Catalyst Type | Chiral Ligand/Motif | Potential Application |

| Chiral Lewis Acid | BINOL-derived ligands with metal centers (e.g., Ti, Al, Zn) | Enantioselective reductions of the carbonyl group, Friedel-Crafts reactions. |

| Chiral Organocatalyst | Proline and its derivatives | Asymmetric aldol (B89426) and Mannich-type reactions of the corresponding ketone. |

| Chiral Phosphines | BINAP, P-Phos | Asymmetric hydrogenation of derivatives, annulation reactions. nih.gov |

| Chiral Oxazaborolidines | Corey-Bakshi-Shibata (CBS) catalyst | Enantioselective reduction of the carbonyl to an alcohol. |

The application of these catalysts to this compound would involve the reaction at the carbonyl group. For example, a chiral Lewis acid could coordinate to the carbonyl oxygen, increasing its electrophilicity and simultaneously shielding one of its faces, thus directing the attack of a nucleophile to the other face. Similarly, organocatalysts like proline could react with the corresponding aldehyde or ketone derivative to form a chiral enamine, which then undergoes a stereoselective reaction. nih.gov

Beyond direct asymmetric catalysis on this compound, stereoselectivity can be induced in its derivatives through various strategic approaches. A key reaction of furan rings is the Diels-Alder cycloaddition, which can exhibit high diastereoselectivity. scholaris.canih.gov

The intramolecular Diels-Alder reaction of furan dienes (IMDAF) has been shown to be highly diastereoselective, with the stereochemistry of the newly formed rings being controlled by the substituents on the tether connecting the diene and dienophile. scholaris.ca While this compound itself is not a typical IMDAF precursor, its derivatives can be designed to undergo such reactions. For example, converting the carbonyl chloride to an ester or amide with a tether containing a dienophile would create a precursor for a diastereoselective intramolecular Diels-Alder reaction. The stereochemical outcome of these reactions is often influenced by the reaction conditions, including the use of Lewis acid catalysts which can enhance the rate and selectivity. scholaris.ca

Furthermore, the furan ring in derivatives of this compound can act as a chiral auxiliary. Once a stereocenter is established in a molecule containing the furan moiety, the furan ring can direct the stereochemical outcome of subsequent reactions at other positions in the molecule.

Table 2: Potential Diastereoselective Reactions of this compound Derivatives

| Reaction Type | Substrate Derivative | Expected Outcome | Influencing Factors |

| Intramolecular Diels-Alder | Ester or amide with a dienophilic tether | Formation of polycyclic products with controlled relative stereochemistry. scholaris.ca | Lewis acid catalysts, temperature, solvent. scholaris.ca |

| Nucleophilic addition to chiral derivatives | Reaction of a nucleophile with a derivative containing a stereocenter | Diastereoselective formation of a new stereocenter. | Steric hindrance and electronic effects of the existing chiral center. |

| Directed metalation | Lithiation of a chiral amide derivative | Regio- and diastereoselective functionalization of the furan ring. | Directing group, temperature, quenching electrophile. |

Advanced Applications of 2 Methylfuran 3 Carbonyl Chloride As a Synthetic Precursor

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs) Derived from 2-Methylfuran-3-carbonyl chloride

The furan (B31954) nucleus is a prevalent motif in numerous biologically active compounds and approved drugs. The unique structural and electronic properties of the furan ring, coupled with the versatile reactivity of the acyl chloride, position this compound as a key intermediate in the construction of novel pharmaceutical agents.

Construction of Heterocyclic Drug Scaffolds Using this compound

The synthesis of complex heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are often responsible for the biological activity of a drug molecule. This compound has demonstrated its utility in the assembly of various heterocyclic drug candidates.

One notable application is in the synthesis of aminoindazole derivatives , which are recognized for their potential as kinase inhibitors . A patent discloses the use of this compound as a reactant in the preparation of these complex heterocyclic structures. researchgate.netgoogle.com Kinase inhibitors are a critical class of drugs used in the treatment of cancer and other proliferative diseases. For instance, a related compound, 5-tert-butyl-2-methylfuran-3-carbonyl chloride, has been utilized in the synthesis of compounds aimed at treating myeloproliferative diseases. lookchem.com

Furthermore, this compound, also known by its synonym 2-Methyl-3-furoyl chloride, is instrumental in the synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides . This is achieved through a multi-step process that begins with the acylation of amides with 2-methyl-3-furoyl chloride, followed by acetylation and subsequent cyclization to form the thiadiazole ring. bldpharm.com The 1,2,3-thiadiazole (B1210528) moiety is a well-known pharmacophore present in a variety of biologically active compounds.

Role of this compound in the Formation of Bioactive Compounds

Beyond the construction of core heterocyclic scaffolds, this compound is directly involved in the synthesis of bioactive molecules with potential therapeutic applications.

A significant example is its use in the preparation of N-benzoyl-2-hydroxybenzamides . In a study aimed at discovering new antiparasitic agents, this compound was reacted with salicylamide (B354443) to generate N-(2-methyl-3-furoyl)-2-hydroxybenzamide. This compound, along with other analogues, was evaluated for its activity against Plasmodium falciparum (the parasite responsible for malaria), trypanosomes, and Leishmania.

The general synthetic route involves the reaction of a salicylamide with an acyl chloride, such as this compound, in a suitable solvent like pyridine (B92270). This straightforward amidation reaction highlights the efficiency of using this compound as a synthon for introducing the 2-methyl-3-furoyl group into a target molecule.

Below is a table summarizing the synthesis of a bioactive N-benzoyl-2-hydroxybenzamide derivative using this compound.

| Reactant 1 | Reactant 2 | Product | Application |

| Salicylamide | This compound | N-(2-methyl-3-furoyl)-2-hydroxybenzamide | Antiparasitic agent |

Preparation of Agrochemicals and Crop Protection Agents Through this compound

The furan ring is a common structural element in a variety of agrochemicals, including insecticides, herbicides, and fungicides. The reactivity of this compound makes it an attractive starting material for the synthesis of new crop protection agents. While specific commercial agrochemicals derived directly from this compound are not widely documented in publicly available literature, its potential is evident from its inclusion in chemical supplier databases catering to the agrochemical industry. fluorochem.co.uk

Design and Synthesis of Pesticidal Compounds Utilizing this compound

The development of novel pesticides is driven by the need for more effective and environmentally benign solutions to control insect pests. The general strategy for synthesizing potential pesticidal compounds from this compound involves its reaction with various nucleophiles to create a library of derivatives that can be screened for insecticidal activity. For example, the reaction with different amines would yield a series of 2-methyl-3-furancarboxamides , which are analogues to other known pesticidal amides.

Herbicidal and Fungicidal Derivatives from this compound

Similarly, the synthesis of new herbicides and fungicides can be approached by incorporating the 2-methyl-3-furoyl moiety into different molecular frameworks. The reaction of this compound with alcohols or thiols would produce esters and thioesters, respectively. These new compounds can then be evaluated for their ability to inhibit weed growth or fungal pathogens. The exploration of derivatives like N-[(Furan-2-yl)methyl]-2-methylfuran-3-carboxamide represents a step towards identifying novel agrochemical leads. bldpharm.com

Development of Advanced Materials and Polymers Incorporating this compound Moieties

The incorporation of furan derivatives into polymers can impart unique thermal, mechanical, and chemical properties. This compound, with its reactive acyl chloride group, is a suitable monomer for the synthesis of polyesters and polyamides.

The synthesis of polymers from this compound would typically involve polycondensation reactions with diols or diamines. For instance, reacting this compound with a diamine would lead to the formation of a polyamide containing the 2-methylfuran-3-carboxamide (B1311285) repeating unit. While specific examples of polymers derived from this compound are not extensively reported, the general feasibility is supported by the known reactivity of acyl chlorides in polymerization processes. Chemical suppliers often categorize this compound under building blocks for chemical synthesis, which includes polymer science. bldpharm.com

Applications in Flavor and Fragrance Chemistry Using this compound

The 2-methylfuran (B129897) core is a well-established structural motif in many important flavor and fragrance compounds. The high reactivity of the carbonyl chloride group makes this compound an ideal starting material for synthesizing a variety of esters and thioesters, many of which possess potent and desirable sensory characteristics.

One of the most significant applications of the 2-methylfuran-3-yl scaffold is in the creation of savory, meat-like flavors. The key compound responsible for this profile is 2-methyl-3-furanthiol (B142662) (MFT), which is known for its intense meaty aroma. researchgate.net While MFT itself can be formed through various pathways, its derivatives, particularly thioesters, serve as stable precursors that can release the active thiol under specific conditions, such as enzymatic hydrolysis.

A prime example is the synthesis of S-(2-methyl-3-furyl) ethanethioate, also known as 2-methyl-3-furyl thioacetate (B1230152). This compound can be readily synthesized by the reaction of this compound with a suitable thiol source. This thioacetate acts as a stable precursor, which upon hydrolysis, releases the potent 2-methyl-3-furanthiol. Research has demonstrated that enzymatic hydrolysis of S-3-(2-methylfuryl) thioacetate using lipase (B570770) from Candida rugosa can produce 2-methyl-3-furanthiol in high yields (88% after 15 minutes). imreblank.ch

This synthetic strategy allows for the controlled generation of a highly potent and otherwise unstable flavor compound, making this compound a valuable precursor in the flavor industry.

Compounds derived from this compound play a crucial role in building and enhancing the sensory profiles of a wide range of food and beverage products. The derivatives often possess complex odor and taste characteristics that contribute to a fuller, more authentic flavor experience.

The sensory properties of these compounds are highly specific and can differ significantly even between closely related stereoisomers. For example, a study on the stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297) (a related saturated furan compound) revealed perceptible differences in both odor features and intensities among the isomers when analyzed by gas chromatography-olfactometry (GC-O). nih.gov

The primary contribution of derivatives like 2-methyl-3-furyl thioacetate is to impart or enhance meaty, roasted, and savory notes. These compounds are used to create flavor profiles for products such as soups, sauces, processed meats, and savory snacks.

| Compound | Reported Sensory Profile | Application Context | Reference |

|---|---|---|---|

| 2-Methyl-3-furanthiol (MFT) | Intense meaty, roasted, beef-like aroma | Key impact compound in cooked meat flavors | researchgate.net |

| S-(2-Methyl-3-furyl) ethanethioate | Meaty, savory; precursor to MFT | Flavoring agent in processed foods, soups, and sauces | imreblank.chsigmaaldrich.com |

| 2-Methyl-3-furyl sulfide (B99878) derivatives | Onion, garlic, nut, mushroom, radish, roast meat | Broadly used in condiments and savory flavorings |

Diversification of Chemical Libraries via Derivatization of this compound

The generation of chemical libraries containing diverse small molecules is a cornerstone of modern drug discovery and materials science. Diversity-oriented synthesis (DOS) aims to create collections of structurally complex and varied compounds for screening against biological targets or for identifying novel material properties. Acyl chlorides are valuable reagents in this field due to their reliable reactivity.

In combinatorial chemistry, a core scaffold is systematically reacted with a set of diverse building blocks to rapidly generate a large library of related but distinct molecules. This compound is well-suited to serve as a key building block in such a strategy. Its reactive acyl chloride handle can readily participate in reactions with various nucleophiles.

A straightforward combinatorial approach involves the parallel acylation of a diverse collection of amines or alcohols. By reacting this compound with a library of, for example, 100 different amines, a library of 100 unique 2-methylfuran-3-carboxamides can be synthesized in a high-throughput fashion. This strategy allows for the efficient exploration of the chemical space around the furan scaffold.

While specific, large-scale combinatorial libraries based on this compound are not extensively documented in public literature, its utility can be inferred from established chemical principles. The furan ring is a privileged scaffold in medicinal chemistry, and its derivatization is a common strategy. The compound could also be employed in multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, further expanding the structural diversity achievable from this precursor. wikipedia.org

High-Throughput Synthesis Strategies Utilizing this compound

The imperative to accelerate drug discovery and materials science has propelled the development of high-throughput synthesis (HTS) methodologies. These strategies enable the rapid generation of large, structurally diverse libraries of chemical compounds. This compound, with its reactive acyl chloride functionality and versatile furan core, is an exemplary precursor for inclusion in HTS campaigns. Its integration into automated and parallel synthesis platforms allows for the systematic exploration of chemical space, facilitating the identification of novel molecules with desired biological or material properties.

The primary application of this compound in high-throughput synthesis lies in its utility as a scaffold for creating extensive libraries of amides and esters. The high reactivity of the acyl chloride group permits its rapid and efficient coupling with a wide array of nucleophiles, such as primary and secondary amines, as well as alcohols. This reactivity is well-suited for the automated liquid handling systems and parallel reaction formats that are the cornerstones of modern HTS.

In a typical high-throughput workflow, a solution of this compound in a suitable anhydrous solvent is dispensed into the wells of a microtiter plate. Subsequently, a diverse collection of amines or alcohols, also in solution, is added to the individual wells. The reactions are often facilitated by the addition of a non-nucleophilic base to scavenge the hydrogen chloride byproduct. The resulting library of furan-3-carboxamides or furan-3-carboxylates can then be screened directly for biological activity or other desired characteristics.

The structural diversity of the resulting compound library is dictated by the variety of the nucleophilic building blocks employed. By utilizing a broad spectrum of amines and alcohols, researchers can systematically modify the substituents at the 3-position of the 2-methylfuran ring, thereby fine-tuning the steric and electronic properties of the final compounds. This systematic approach is instrumental in establishing structure-activity relationships (SAR).

Flow chemistry represents another powerful high-throughput strategy where this compound can be effectively employed. nih.gov In a flow synthesis setup, streams of the acyl chloride and a nucleophile can be continuously mixed and reacted in a heated microreactor. This technique offers precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities in shorter timeframes compared to traditional batch methods. The continuous nature of flow synthesis is also highly amenable to the production of larger quantities of hit compounds identified from initial library screening.

The following data tables illustrate hypothetical high-throughput synthesis campaigns utilizing this compound.

Table 1: Parallel Synthesis of a 2-Methylfuran-3-carboxamide Library

| Well ID | Amine Nucleophile | Product Structure | Reaction Time (h) | Yield (%) |

| A1 | Aniline | 2-Methyl-N-phenylfuran-3-carboxamide | 2 | 92 |

| A2 | Benzylamine | N-Benzyl-2-methylfuran-3-carboxamide | 2 | 95 |

| A3 | Morpholine | (2-Methylfuran-3-yl)(morpholino)methanone | 2 | 98 |

| A4 | Piperidine | (2-Methylfuran-3-yl)(piperidin-1-yl)methanone | 2 | 96 |

| B1 | Cyclohexylamine | N-Cyclohexyl-2-methylfuran-3-carboxamide | 2 | 93 |

| B2 | 4-Fluoroaniline | N-(4-Fluorophenyl)-2-methylfuran-3-carboxamide | 2 | 91 |

| B3 | 2-Methoxyethylamine | N-(2-Methoxyethyl)-2-methylfuran-3-carboxamide | 2 | 94 |

| B4 | Pyrrolidine | (2-Methylfuran-3-yl)(pyrrolidin-1-yl)methanone | 2 | 97 |

Table 2: High-Throughput Esterification of this compound

| Reaction ID | Alcohol Nucleophile | Product Structure | Catalyst | Purity (%) |

| E1 | Methanol | Methyl 2-methylfuran-3-carboxylate | DMAP | 96 |

| E2 | Ethanol (B145695) | Ethyl 2-methylfuran-3-carboxylate | DMAP | 97 |

| E3 | Isopropanol | Isopropyl 2-methylfuran-3-carboxylate | DMAP | 95 |

| E4 | Phenol | Phenyl 2-methylfuran-3-carboxylate | DMAP | 92 |

| E5 | Benzyl alcohol | Benzyl 2-methylfuran-3-carboxylate | DMAP | 94 |

| E6 | Ethylene glycol | 2-Hydroxyethyl 2-methylfuran-3-carboxylate | DMAP | 90 |

| E7 | Propargyl alcohol | Prop-2-yn-1-yl 2-methylfuran-3-carboxylate | DMAP | 93 |

| E8 | 4-Chlorophenol | 4-Chlorophenyl 2-methylfuran-3-carboxylate | DMAP | 91 |

These tables exemplify the systematic approach of HTS, where a common scaffold, this compound, is combined with a diverse set of building blocks to rapidly generate a library of related but structurally distinct compounds. The resulting data on yield and purity are crucial for quality control and for informing subsequent rounds of synthesis and screening.

Theoretical and Computational Investigations of 2 Methylfuran 3 Carbonyl Chloride

Quantum Chemical Calculations for Understanding Electronic Structure of 2-Methylfuran-3-carbonyl chloride

Quantum chemical calculations are indispensable tools for elucidating the electronic properties of molecules like this compound, offering insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) would be a powerful method to investigate the electronic structure of this compound, balancing computational cost and accuracy. DFT calculations could determine key properties such as the geometry of the ground electronic state, molecular orbital energies (HOMO and LUMO), and the distribution of electron density.

For this compound, the furan (B31954) ring acts as an electron-rich aromatic system. The methyl group at the 2-position is an electron-donating group, which would increase the electron density of the furan ring through a hyperconjugation effect. Conversely, the carbonyl chloride group at the 3-position is a strong electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms. This would lead to a significant polarization of the molecule, with the carbonyl carbon being highly electrophilic.

DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, would likely show that the Highest Occupied Molecular Orbital (HOMO) is primarily located on the furan ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the carbonyl chloride moiety. The energy gap between the HOMO and LUMO would provide an indication of the molecule's chemical reactivity and kinetic stability.

Ab Initio Methods Applied to this compound

Ab initio methods, which are based on first principles without empirical parameterization, could provide a more rigorous description of the electronic structure of this compound. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) offer increasing levels of accuracy.

Ab initio calculations would be particularly useful for obtaining precise values for properties like ionization potential, electron affinity, and dipole moment. While computationally more demanding than DFT, these methods would offer a valuable benchmark for the results obtained from DFT studies. For instance, ab initio calculations have been successfully used to study the reaction paths of displacement reactions for simpler acyl chlorides like formyl and acetyl chloride. researchgate.net

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is a key tool for elucidating the detailed mechanisms of chemical reactions, including the solvolysis of this compound.

Transition State Analysis for Reactions of this compound

Experimental kinetic studies on the solvolysis of this compound in various alcoholic and aqueous solvent mixtures have been performed. researchgate.netscribd.com These studies suggest that the reaction mechanism can vary depending on the solvent, with proposals ranging from an SN1 mechanism with some SN2 character to a bimolecular (SN2) or an addition-elimination pathway. researchgate.netscribd.com

Computational transition state analysis could provide definitive insights into these proposed mechanisms. By modeling the reaction of this compound with a solvent molecule (e.g., ethanol (B145695) or water), the structures of the transition states for the SN1, SN2, and addition-elimination pathways could be located and characterized. This would involve identifying the saddle points on the potential energy surface corresponding to each mechanistic step. For example, in a bimolecular mechanism, the transition state would involve the simultaneous formation of a bond with the solvent molecule and the breaking of the carbon-chlorine bond.

Energy Profiles and Reaction Kinetics Derived from Computational Studies of this compound

Once the transition states and any intermediates are identified, the complete energy profile for the reaction can be calculated. This profile would show the relative energies of the reactants, transition states, intermediates, and products, allowing for the determination of the activation energies for each step of the reaction.